molecular formula C7H14N6 B1581948 2,4-Diamino-6-butylamino-1,3,5-triazine CAS No. 5606-24-6

2,4-Diamino-6-butylamino-1,3,5-triazine

Cat. No. B1581948
CAS RN: 5606-24-6
M. Wt: 182.23 g/mol
InChI Key: CVKGSDYWCFQOKU-UHFFFAOYSA-N
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Description

2,4-Diamino-6-butylamino-1,3,5-triazine is a chemical compound that belongs to the class of 1,3,5-triazines . It is a derivative of 6-Methyl-1,3,5-triazine-2,4-diamine .


Synthesis Analysis

The synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine can be achieved through several synthetic protocols. One such method involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . Another method involves an efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides providing substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .

Scientific Research Applications

Synthesis of Other Triazine Derivatives

The compound can be used in the synthesis of other triazine derivatives. For instance, it can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Antitumor Properties

Some 1,3,5-triazines, including this compound, display important biological properties. For example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine aminobenzoic acid derivatives, which can be synthesized from this compound, have been evaluated for their antimicrobial activity. Some of these derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli .

4. Selective Adsorption of Nucleic Acid Bases Poly (2-vinyl-4,6-diamino-1,3,5-triazine) has attracted increasing attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .

Use in Electrochemical Biosensors

The compound’s ability to selectively adsorb nucleic acid bases makes it potentially useful in reducing uric acid interference in electrochemical biosensors .

Use in Photocatalytic Applications

The compound has been used in photocatalytic applications, pigments, paints, and antimicrobial activities .

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-6-butylamino-1,3,5-triazine is the enzyme acetohydroxyacid synthase (AHAS) in susceptible plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids.

Mode of Action

2,4-Diamino-6-butylamino-1,3,5-triazine: acts by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth.

Pharmacokinetics

The pharmacokinetic properties of 2,4-Diamino-6-butylamino-1,3,5-triazine It is known that the compound has high gi absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.65 , suggesting it may have good membrane permeability. Its skin permeation is low, with a log kp of -681 cm/s .

properties

IUPAC Name

2-N-butyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGSDYWCFQOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204611
Record name Melamine, butyl- (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-butylamino-1,3,5-triazine

CAS RN

5606-24-6
Record name N2-Butyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylmelamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-1,3,5-triazine-2,4,6-triamine
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Synthesis routes and methods I

Procedure details

A mixture of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 100 mL of water, and 29.2 g (0.4 mol) of butylamine was warmed with stirring and allowed to react finally at a reflux temperature for 6 hours. After cooling the reaction mixture, the product was filtered and washed sufficiently with a large amount of water and then washed with toluene. The filtrate was dried at 70° C. for 6 hours in vacuum to obtain 17.5 g (yield 96%) of the titled compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in the (a), 100 mL of water and 29.2 g (0.4 mol) of butylamine was heated while stirring, followed by being finally reacted for 6 hours at reflux temperature. After cooling reaction liquid, a product was filtered, followed by washing with a large quantity of water and then with toluene. The product was dried at 70° C. in vacuo for 6 hours to obtain 17.5 g (a yield of 96%) of the above-identified compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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